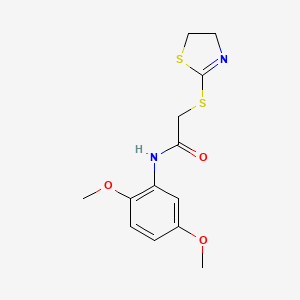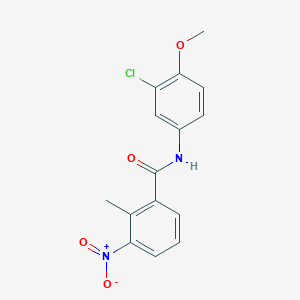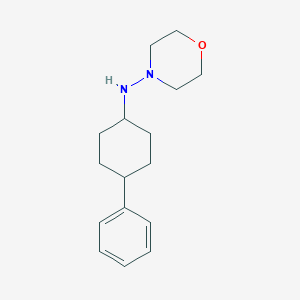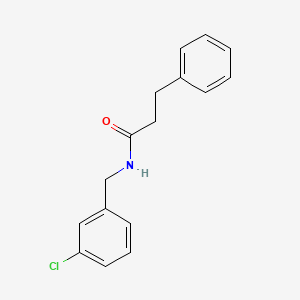![molecular formula C23H21NO2 B5786114 1-{1-[2-(1-naphthyloxy)ethyl]-1H-indol-3-yl}-1-propanone](/img/structure/B5786114.png)
1-{1-[2-(1-naphthyloxy)ethyl]-1H-indol-3-yl}-1-propanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{1-[2-(1-naphthyloxy)ethyl]-1H-indol-3-yl}-1-propanone, also known as GSK-3β inhibitor VIII, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.
Mechanism of Action
1-{1-[2-(1-naphthyloxy)ethyl]-1H-indol-3-yl}-1-propanoneβ inhibitor VIII works by binding to the ATP-binding site of this compoundβ and inhibiting its activity. This leads to the activation of several downstream signaling pathways, including the Wnt/β-catenin signaling pathway, which plays a crucial role in the regulation of cell proliferation and differentiation.
Biochemical and Physiological Effects:
The inhibition of this compoundβ by this compound has been found to have several biochemical and physiological effects. It has been shown to promote the survival of neurons, reduce inflammation, and enhance the formation of new blood vessels. Additionally, it has been found to induce apoptosis in cancer cells, making it a potential therapeutic agent for cancer treatment.
Advantages and Limitations for Lab Experiments
One of the advantages of using 1-{1-[2-(1-naphthyloxy)ethyl]-1H-indol-3-yl}-1-propanone in lab experiments is its specificity for this compoundβ inhibition. This allows researchers to study the downstream effects of this compoundβ inhibition without interfering with other cellular processes. However, one of the limitations of using this compound is its low solubility in water, which can make it challenging to administer in vivo.
Future Directions
There are several future directions for the study of 1-{1-[2-(1-naphthyloxy)ethyl]-1H-indol-3-yl}-1-propanone. One potential area of research is the development of more potent and selective this compoundβ inhibitors. Additionally, the therapeutic potential of this compound in various diseases, including cancer, Alzheimer's disease, and bipolar disorder, warrants further investigation. Finally, the use of this compound in combination with other drugs or therapies could lead to enhanced therapeutic effects.
In conclusion, this compound is a promising compound for scientific research due to its potential therapeutic applications in various diseases. Its specificity for this compoundβ inhibition and downstream effects make it a valuable tool for studying cellular processes. Further research is needed to fully understand the therapeutic potential of this compound and develop more potent and selective this compoundβ inhibitors.
Synthesis Methods
The synthesis of 1-{1-[2-(1-naphthyloxy)ethyl]-1H-indol-3-yl}-1-propanone involves the reaction of 1H-indole-3-carbaldehyde and 2-(1-naphthyloxy)ethylamine in the presence of acetic anhydride and triethylamine. The resulting product is then purified using column chromatography to obtain the final compound.
Scientific Research Applications
1-{1-[2-(1-naphthyloxy)ethyl]-1H-indol-3-yl}-1-propanone has been extensively studied for its potential therapeutic applications in various diseases, including Alzheimer's disease, bipolar disorder, and cancer. It has been found to inhibit the activity of glycogen synthase kinase-3β (this compoundβ), an enzyme that plays a crucial role in the regulation of several cellular processes.
properties
IUPAC Name |
1-[1-(2-naphthalen-1-yloxyethyl)indol-3-yl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21NO2/c1-2-22(25)20-16-24(21-12-6-5-11-19(20)21)14-15-26-23-13-7-9-17-8-3-4-10-18(17)23/h3-13,16H,2,14-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFFKOLLZQKFWJS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1=CN(C2=CC=CC=C21)CCOC3=CC=CC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-methoxy-2-[(2-methyl-1H-benzimidazol-1-yl)methyl]benzaldehyde](/img/structure/B5786072.png)
![N-[2-(acetylamino)phenyl]-3,4-dichlorobenzamide](/img/structure/B5786077.png)

![N-[2-(4-methoxyphenyl)ethyl]-N'-phenylthiourea](/img/structure/B5786087.png)
![2-(4-methoxybenzyl)-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5786090.png)
![1-(2-fluorophenyl)-4-[3-(2-methoxyphenyl)-2-propen-1-yl]piperazine](/img/structure/B5786092.png)




![2-(1-piperidinyl)-6,7-dihydro-4H-[1,3]oxazolo[3,2-a][1,3,5]triazin-4-one](/img/structure/B5786130.png)
![1,3,8-trimethyl-10-phenylpyrimido[4',5':3,4]pyrrolo[1,2-b]pyridazine-2,4(1H,3H)-dione](/img/structure/B5786133.png)